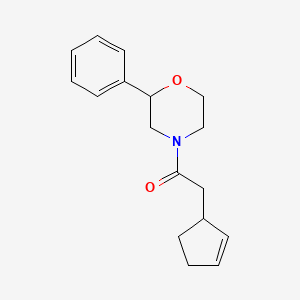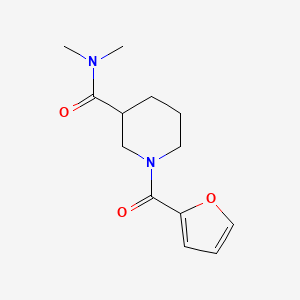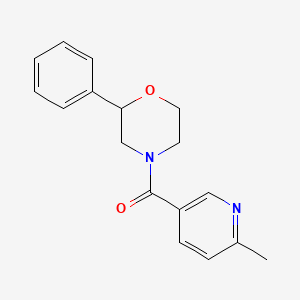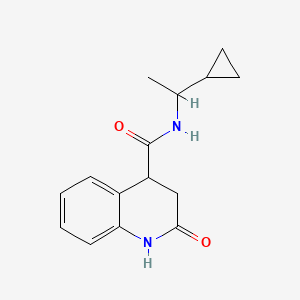
N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as CPEBQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide acts as a competitive antagonist of the NR2B subunit of the NMDA receptor, which is involved in synaptic plasticity and memory formation. By blocking the activity of this receptor, N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide reduces the excitotoxicity and oxidative stress that can lead to neuronal damage and death. This mechanism of action has been implicated in the potential therapeutic effects of N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to improve memory and learning in animal models of Alzheimer's disease and other neurodegenerative disorders. It has also been found to reduce neuronal damage and death in models of stroke and traumatic brain injury. These effects are thought to be mediated by the selective blockade of the NR2B subunit of the NMDA receptor, which reduces the excitotoxicity and oxidative stress that can lead to neuronal damage and death.
实验室实验的优点和局限性
N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NR2B subunit of the NMDA receptor. It is also relatively stable and easy to synthesize, making it a convenient tool for studying the role of this receptor in synaptic plasticity and memory formation. However, N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several potential future directions for research on N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One area of interest is the development of more selective and potent NR2B antagonists that can be used to study the role of this receptor in synaptic plasticity and memory formation. Another area of interest is the potential therapeutic applications of N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in neurodegenerative disorders and other neurological conditions. Further research is needed to better understand the mechanism of action of N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide and its potential benefits and limitations for clinical use.
合成方法
The synthesis of N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves the condensation of 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid with cyclopropylethylamine. The reaction is carried out under reflux in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization to obtain pure N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide.
科学研究应用
N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to improve memory and learning in animal models of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-(1-cyclopropylethyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9(10-6-7-10)16-15(19)12-8-14(18)17-13-5-3-2-4-11(12)13/h2-5,9-10,12H,6-8H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENNMAUMGYRVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

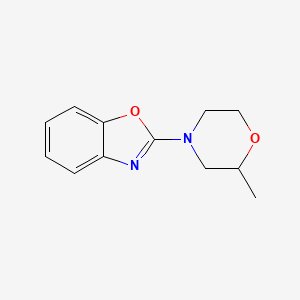
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)


![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)

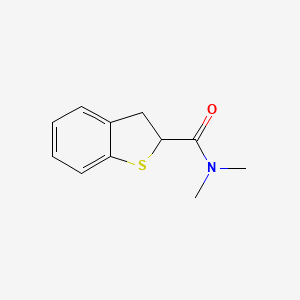


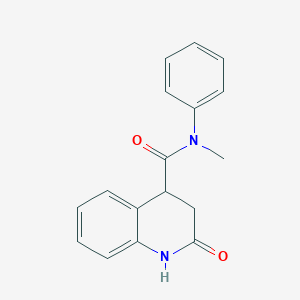
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
